molecular formula C16H10Cl2F3NO B4635586 (2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one

Cat. No.: B4635586
M. Wt: 360.2 g/mol
InChI Key: NAUSTZPCBKNJMN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with two chlorine atoms on an aniline ring.

    Trifluoromethylaniline: An aniline derivative with a trifluoromethyl group.

Uniqueness

(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is unique due to the combination of chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F3NO/c17-11-3-1-10(2-4-11)15(23)7-8-22-12-5-6-14(18)13(9-12)16(19,20)21/h1-9,22H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUSTZPCBKNJMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one

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